molecular formula C19H20N4OS B12006074 2-(((3-(4-Tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol

2-(((3-(4-Tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol

Cat. No.: B12006074
M. Wt: 352.5 g/mol
InChI Key: WTRXHZVUNGAFEX-UDWIEESQSA-N
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Description

2-(((3-(4-Tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is a complex organic compound that features a triazole ring, a tert-butylphenyl group, and a phenolic hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(4-Tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol typically involves multiple steps:

    Formation of the Triazole Ring:

    Introduction of the Phenolic Group: The phenolic group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with the triazole intermediate.

    Final Assembly: The final compound is assembled by linking the triazole and phenolic components through an imine formation reaction, typically using a suitable aldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The triazole ring can participate in various substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. It is also studied for its potential as a catalyst in various organic reactions.

Biology

In biological research, this compound is investigated for its potential as an antimicrobial and antifungal agent. Its unique structure allows it to interact with biological macromolecules, potentially inhibiting the growth of pathogens.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also employed in the development of sensors and electronic devices.

Mechanism of Action

The mechanism by which 2-(((3-(4-Tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds, while the triazole ring can coordinate with metal ions, influencing various biochemical pathways. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-tert-Butylphenyl)amino)methylphenol
  • 2,4-Di-tert-butylphenol
  • 2-tert-Butylphenol

Uniqueness

Compared to similar compounds, 2-(((3-(4-Tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is unique due to the presence of the triazole ring and the imine linkage. These features confer distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C19H20N4OS

Molecular Weight

352.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-4-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4OS/c1-19(2,3)15-10-8-13(9-11-15)17-21-22-18(25)23(17)20-12-14-6-4-5-7-16(14)24/h4-12,24H,1-3H3,(H,22,25)/b20-12+

InChI Key

WTRXHZVUNGAFEX-UDWIEESQSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3O

Origin of Product

United States

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